2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-(4-ethylphenyl)-2-oxoethyl chloride with 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethylphenyl)-5-(4-heptylphenyl)-1,3,4-thiadiazole
- 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-pentylphenyl)-8-methylquinoline-4-carboxylate
Uniqueness
Compared to similar compounds, 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate exhibits unique structural features that may contribute to its distinct biological activities. The presence of both ethyl and heptyl groups, along with the quinoline core, enhances its potential for diverse applications in scientific research .
Properties
CAS No. |
355429-13-9 |
---|---|
Molecular Formula |
C34H37NO3 |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C34H37NO3/c1-4-6-7-8-9-12-26-16-18-27(19-17-26)31-22-30(29-13-10-11-24(3)33(29)35-31)34(37)38-23-32(36)28-20-14-25(5-2)15-21-28/h10-11,13-22H,4-9,12,23H2,1-3H3 |
InChI Key |
BPZAASMYCXEWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.